6-[(2-fluoroethyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione
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Overview
Description
6-[(2-fluoroethyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound belongs to the class of triazine derivatives, which are known for their diverse biological activities and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-fluoroethyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of 1,2,4-triazine-3,5(2H,4H)-dione with 2-fluoroethyl sulfide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-[(2-fluoroethyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like DMF or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
6-[(2-fluoroethyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 6-[(2-fluoroethyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: Known for its inhibitory activity against D-amino acid oxidase.
1,3,5-triazine derivatives: Exhibits a broad range of biological activities, including cholinesterase inhibition
Uniqueness
6-[(2-fluoroethyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione is unique due to the presence of the fluoroethyl sulfanyl group, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential for diverse applications compared to other triazine derivatives .
Properties
Molecular Formula |
C5H6FN3O2S |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
6-(2-fluoroethylsulfanyl)-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C5H6FN3O2S/c6-1-2-12-4-3(10)7-5(11)9-8-4/h1-2H2,(H2,7,9,10,11) |
InChI Key |
JWXCVNQCADPIGE-UHFFFAOYSA-N |
Canonical SMILES |
C(CSC1=NNC(=O)NC1=O)F |
Origin of Product |
United States |
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